

# Application Note: High-Throughput Analysis of Metosulam Residues in Cereal Crops

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Metosulam

Cat. No.: B166753

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## Abstract

This application note details a robust and sensitive method for the determination of **Metosulam** residues in various crop matrices, with a focus on cereals such as wheat and corn. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides high-throughput capabilities and low detection limits, making it suitable for routine monitoring and regulatory compliance testing.

## Introduction

**Metosulam** (IUPAC name: N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a selective, pre- and post-emergence herbicide belonging to the triazolopyrimidine sulfonamide class.[4] It is effective for the control of broadleaf weeds in cereal crops and maize.[2] Due to its application directly to agricultural fields, there is a potential for residues to remain in harvested crops, posing a possible risk to consumers. Therefore, the development of sensitive and reliable analytical methods for the routine monitoring of **Metosulam** residues in food commodities is crucial for ensuring food safety and enforcing regulatory limits.

This application note provides a detailed protocol for the extraction, cleanup, and quantification of **Metosulam** in crop samples. The described method is based on the QuEChERS sample preparation procedure, which is known for its simplicity, speed, and minimal solvent

consumption.[5] Subsequent analysis by UPLC-MS/MS offers excellent selectivity and sensitivity for the detection of **Metosulam** at trace levels.

## Chemical Structure

Below is the chemical structure of **Metosulam**.

Chemical Structure of Metosulam

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Caption: Chemical Structure of **Metosulam**.

## Experimental Workflow

The overall analytical workflow for the determination of **Metosulam** residues in crop samples is depicted below.



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Caption: Experimental workflow for **Metosulam** residue analysis.

## Quantitative Data Summary

The following table summarizes the performance of the analytical method for **Metosulam** in various crop matrices as reported in the cited literature.

Crop Matrix	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	LOQ (µg/kg)	LOD (µg/kg)	Reference
Wheat Plant	5	95.7	4.5	3	<1	[1]
10	98.4	3.2	[1]			
100	106.0	2.1	[1]			
Wheat Seeds	5	89.5	6.8	3	<1	[1]
10	92.1	5.4	[1]			
100	99.8	3.7	[1]			

RSD: Relative Standard Deviation; LOQ: Limit of Quantification; LOD: Limit of Detection.

## Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and crop matrices.

## Reagents and Materials

- **Metosulam** analytical standard (purity >98%)
- Acetonitrile (HPLC or LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Magnesium sulfate (anhydrous, analytical grade)
- Sodium chloride (analytical grade)
- Trisodium citrate dihydrate (analytical grade)

- Disodium hydrogen citrate sesquihydrate (analytical grade)
- Primary secondary amine (PSA) sorbent for d-SPE
- C18 sorbent for d-SPE
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE
- Syringe filters (0.22  $\mu\text{m}$ )

## Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube. For dry samples like wheat grain, add 10 mL of reagent water and allow to rehydrate for 30 minutes.
- Extraction:
  - Add 10 mL of acetonitrile to the sample tube.
  - Cap the tube and shake vigorously for 1 minute.
  - Add the QuEChERS salt packet containing 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
  - Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at  $\geq 3000$  rcf for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup:
  - Transfer 1 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg  $\text{MgSO}_4$ , 50 mg PSA, and 50 mg C18.
  - Vortex for 30 seconds.
  - Centrifuge at  $\geq 3000$  rcf for 5 minutes.

- Final Extract Preparation:
  - Take an aliquot of the cleaned extract and filter it through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.
  - The extract is now ready for UPLC-MS/MS analysis.

## UPLC-MS/MS Analysis

The following are typical instrumental parameters. These should be optimized for the specific instrument being used.

- UPLC System:
  - Column: C18 column (e.g., 2.1 x 100 mm, 1.8  $\mu\text{m}$ )
  - Mobile Phase A: Water with 0.1% formic acid
  - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - Gradient: A suitable gradient to ensure separation from matrix interferences.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5  $\mu\text{L}$
  - Column Temperature: 40  $^{\circ}\text{C}$
- MS/MS System:
  - Ionization Mode: Electrospray Ionization, Positive (ESI+)
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - MRM Transitions for **Metosulam**:
    - Precursor Ion (m/z): 418.0
    - Product Ion 1 (Quantifier, m/z): 174.9

- Product Ion 2 (Qualifier, m/z): 139.9

## Conclusion

The described QuEChERS extraction and UPLC-MS/MS analysis method provides a reliable and high-throughput approach for the determination of **Metosulam** residues in cereal crops. The method demonstrates good recovery, precision, and low limits of detection, making it suitable for routine monitoring and ensuring compliance with food safety regulations.

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